molecular formula C19H18N2O4 B554500 Z-DL-Trp-OH CAS No. 13058-16-7

Z-DL-Trp-OH

Cat. No. B554500
CAS RN: 13058-16-7
M. Wt: 338.4 g/mol
InChI Key: AHYFYYVVAXRMKB-UHFFFAOYSA-N
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Description

Z-DL-Trp-OH, also known as N-Cbz-DL-tryptophan or N-Carbobenzoxy-DL-tryptophan, is a compound with the molecular formula C19H18N2O4 . It is used in various scientific and medical research .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 338.357 Da, and the mono-isotopic mass is 338.126648 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H18N2O4 . The average mass is 338.357 Da, and the mono-isotopic mass is 338.126648 Da .

Scientific Research Applications

  • Nanoparticle Characterization : Z-DL-Trp-OH, due to its unique properties, plays a role in the field of nanoparticles, particularly in characterizing their size and surface charge. Dynamic Light Scattering (DLS) and Zeta Potential (ZP) are critical in ascertaining the particle size and surface charge of nanoparticles. This understanding is vital for developing nanoformulations with therapeutic relevance (Bhattacharjee, 2016).

  • Studying Magnetic Nanoparticles : this compound's applications extend to studying the size distribution and colloidal stability of magnetic nanoparticles (MNPs) using DLS. This method is essential for analyzing size information and understanding contributions from surface coating, size differences, and particle concentration (Lim et al., 2013).

  • Understanding Protein-Nanoparticle Interactions : Research on how proteins from serum affect the size and surface charge of nanoparticles, such as silica nanoparticles, is another application. Techniques like DLS and Electrophoretic Light Scattering (ELS) are used to measure these effects, which are crucial for understanding the biological interaction and potential health impacts of nanoparticles (Sikora et al., 2016).

  • Z-DNA and Z-RNA Studies : Research into Z-DNA and Z-RNA structures, which are nucleic acid structures with a left-handed double helix, involves this compound. These studies are significant for understanding the biological functions of Z-DNA and Z-RNA, their role in host defense mechanisms, and their potential implications in chronic inflammatory conditions (Jiao et al., 2020).

  • Z-DNA Formation and Analysis : Research has shown that Z-DNA can be formed under normal physiological conditions and analyzed using various techniques. This has implications for gene expression and the understanding of Z-DNA's biological roles (Zhang et al., 2019).

  • Genome Engineering : this compound is relevant in genome engineering, specifically in the development and application of zinc-finger nucleases (ZFNs), which are a class of engineered restriction enzymes used for gene editing. This technology is crucial for genetic analysis and manipulation, and potential therapeutic applications (Gaj et al., 2013).

  • Chemical Analysis of Z-DNA : The study of Z-DNA's chemical factors, molecular structure, and the methods for detecting Z-DNA provide insights into its stability and the equilibrium between Z-DNA and B-DNA, which has implications in understanding its role in genetics and disease (Rich et al., 1984).

  • Microarray Data Analysis : this compound is used in the field of bioinformatics, specifically in the analysis of microarray data using Z score transformation. This method is essential for standardizing data across a range of experiments and comparing microarray data independently of the original hybridization intensities (Cheadle et al., 2003).

Mechanism of Action

Target of Action

N-Cbz-DL-tryptophan, also known as Z-DL-Trp-OH, is a cholecystokinin receptor antagonist . The cholecystokinin receptor plays a crucial role in the regulation of digestion and satiety.

Mode of Action

As an antagonist, N-Cbz-DL-tryptophan binds to the cholecystokinin receptor, preventing the receptor’s activation and thus inhibiting its function . This results in the modulation of digestion and satiety processes.

Biochemical Pathways

N-Cbz-DL-tryptophan is an enantiomer of tryptophan . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that tryptophan, the parent compound, is an essential amino acid that is exclusively obtained via dietary sources . Its levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways .

Result of Action

The molecular and cellular effects of N-Cbz-DL-tryptophan’s action are largely dependent on its role as a cholecystokinin receptor antagonist . By inhibiting the function of this receptor, N-Cbz-DL-tryptophan can modulate digestion and satiety processes.

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of N-Cbz-DL-tryptophan. For instance, the levels of tryptophan in the body, and consequently the levels of N-Cbz-DL-tryptophan, can be influenced by dietary intake .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFYYVVAXRMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294784
Record name N-(Benzyloxycarbonyl)-DL-tryptophan
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13058-16-7, 7432-21-5
Record name N-(Benzyloxycarbonyl)-DL-tryptophan
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Record name N-Benzyloxycarbonyl-DL-tryptophan
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Record name 7432-21-5
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Record name N-(Benzyloxycarbonyl)-DL-tryptophan
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Record name N-benzyloxycarbonyl-DL-tryptophan
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